Phosphatidylcholines, egg

Description

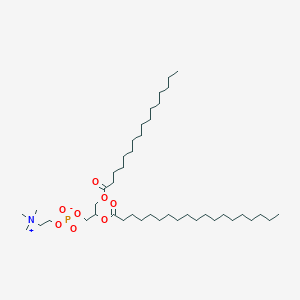

Structure

2D Structure

Properties

IUPAC Name |

(3-hexadecanoyloxy-2-nonadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHYTKZTKWDSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H86NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97281-44-2 | |

| Record name | Phosphatidylcholines, egg | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Non-Aqueous Environment: A Technical Guide to the Solubility and Stability of Egg Phosphatidylcholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of egg-derived phosphatidylcholine (Egg PC) in various organic solvents. Understanding these fundamental physicochemical properties is critical for researchers and professionals in drug development, formulation science, and lipid-based delivery systems. This document offers quantitative data, detailed experimental protocols, and visual workflows to support laboratory research and development.

Introduction to Egg Phosphatidylcholine

Egg PC, a key component of egg lecithin, is a naturally occurring phospholipid mixture predominantly composed of 1,2-diacyl-sn-glycero-3-phosphocholines. Its amphipathic nature, with a polar phosphocholine head group and nonpolar fatty acid tails, dictates its solubility and behavior in different solvent environments. The fatty acid composition of Egg PC is diverse, primarily consisting of palmitic (C16:0), stearic (C18:0), oleic (C18:1), and linoleic (C18:2) acids. This heterogeneity influences its physical properties, including its gel-to-liquid crystalline transition temperature, which occurs at approximately -15°C to -7°C. In the context of organic solvents, Egg PC's solubility is a critical parameter for processes such as extraction, purification, and the formulation of lipid-based drug delivery systems like liposomes and lipid nanoparticles.

Solubility of Egg PC in Organic Solvents

The solubility of Egg PC is highly dependent on the polarity, hydrogen bonding capacity, and molecular structure of the organic solvent. Generally, Egg PC exhibits good solubility in chlorinated hydrocarbons and short-chain alcohols, while its solubility is limited in more polar solvents like acetonitrile and it is practically insoluble in nonpolar aliphatic hydrocarbons and acetone.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of Egg PC in a range of common organic solvents. It is important to note that "lecithin," a broader mixture containing PC, is often used in solubility studies and is included for reference.

| Solvent | Solubility (at Room Temperature) | Remarks |

| Chloroform | 100 mg/mL[1][2] | Forms a clear to slightly hazy solution. Hydrogen bonding between chloroform and the phosphate and carbonyl groups of PC contributes to solubility.[3] |

| Ethanol | 100 mg/mL[1][2] | Readily soluble. |

| Methanol | 22.5 mg/mL (for lecithin)[2] | Good solubility. |

| Hexane (containing 3% ethanol) | 100 mg/mL[1][2] | The presence of a small amount of a polar co-solvent significantly enhances solubility. |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[4] | Soluble. |

| Acetonitrile | 2 g/L (2 mg/mL)[5] | Limited solubility. This property is utilized in purification processes to separate PC from other phospholipids like phosphatidylethanolamine (PE).[5] |

| Acetone | Insoluble | Acetone is widely used as an anti-solvent to precipitate phospholipids from solutions.[6] |

| Chloroform:Methanol:Water (65:25:4 v/v/v) | 5 mg/mL[4] | A common solvent mixture for dissolving and handling phospholipids. |

Stability of Egg PC in Organic Solvents

The stability of Egg PC in organic solvents is a critical consideration for its storage and application. The primary degradation pathways are hydrolysis and oxidation of the fatty acyl chains.

Hydrolytic Degradation

In the presence of water, Egg PC can undergo hydrolysis at the ester linkages, leading to the formation of lysophosphatidylcholine (LPC) and free fatty acids (FFAs). This process can be accelerated by acidic or basic conditions. The presence of residual water in organic solvents can contribute to hydrolytic instability over time.

Oxidative Degradation

The unsaturated fatty acid chains in Egg PC, particularly linoleic acid, are susceptible to oxidation. This process is often initiated by light, heat, or the presence of metal ions and results in the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes and ketones. The extent of oxidation can be monitored by measuring the peroxide value or the formation of conjugated dienes, which absorb UV light around 233 nm.[2][7]

Factors Influencing Stability

-

Solvent Purity: Peroxides and water content in organic solvents can accelerate the degradation of Egg PC.

-

Temperature: Elevated temperatures increase the rates of both hydrolysis and oxidation. For long-term storage, Egg PC solutions should be kept at low temperatures (-20°C).

-

Light: Exposure to UV light can initiate and promote oxidative degradation. Solutions should be stored in light-protected containers.

-

Oxygen: The presence of dissolved oxygen is a key factor in oxidative degradation. Degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

-

Antioxidants: The addition of antioxidants, such as α-tocopherol, can inhibit oxidative degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of Egg PC in organic solvents.

Protocol for Determining Solubility by Gravimetric Method

This protocol outlines a straightforward gravimetric method for determining the solubility of Egg PC in an organic solvent.[8][9][10]

Materials:

-

Egg PC (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Egg PC to a pre-weighed vial.

-

Record the initial mass of the Egg PC.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial and vortex vigorously for 2-3 minutes.

-

Place the vial in a temperature-controlled environment (e.g., a water bath or incubator) and allow it to equilibrate for 24-48 hours with intermittent shaking to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a sufficient speed and duration to pellet all undissolved Egg PC.

-

-

Determination of Solute Concentration:

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent from the vial containing the supernatant. This can be done under a gentle stream of nitrogen or in a vacuum desiccator. For higher boiling point solvents, a drying oven set to a temperature below the decomposition temperature of Egg PC may be used.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator for at least 24 hours to ensure all residual solvent is gone.

-

Weigh the vial containing the dried Egg PC residue.

-

The mass of the dissolved Egg PC is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved Egg PC by the volume of the supernatant taken.

-

Gravimetric solubility determination workflow.

Protocol for Stability Assessment by HPLC

This protocol describes a stability-indicating HPLC method for the simultaneous analysis of Egg PC and its primary hydrolytic degradation products, LPC and FFAs.[11][12]

Materials and Reagents:

-

Egg PC solution in the organic solvent of interest

-

HPLC system with an Evaporative Light Scattering Detector (ELSD) or a UV detector (for unsaturated lipids)

-

Normal-phase silica analytical column

-

Mobile Phase A: Chloroform

-

Mobile Phase B: Chloroform:Methanol (70:30, v/v)

-

Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

-

Reference standards for Egg PC, LPC, and a representative FFA (e.g., linoleic acid)

-

Nitrogen gas for ELSD

HPLC Conditions:

-

Column: Allsphere Silica, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

-

ELSD Settings: Drift tube temperature 40°C, Nitrogen pressure 3.2 bar

-

Gradient Program:

-

0-5 min: 100% Mobile Phase A

-

5-15 min: Gradient to 100% Mobile Phase B

-

15-25 min: Gradient to 100% Mobile Phase C

-

25-30 min: Re-equilibration with 100% Mobile Phase A

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Egg PC, LPC, and the FFA in the mobile phase or a suitable solvent.

-

Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the Egg PC solution and dilute it to an appropriate concentration with the initial mobile phase.

-

Analysis: Inject the standard solutions to establish calibration curves. Inject the prepared samples to determine the concentration of Egg PC and its degradation products.

-

Data Analysis: Quantify the amount of Egg PC, LPC, and FFA in the samples by comparing their peak areas to the respective calibration curves. The degradation of Egg PC can be expressed as the percentage decrease in its concentration over time.

HPLC stability assessment workflow.

Protocol for Oxidative Stability Assessment using the Rancimat Method

The Rancimat method is an accelerated aging test that determines the oxidative stability of fats and oils by measuring the induction time.[1][13][14]

Materials and Equipment:

-

Rancimat instrument

-

Reaction vessels

-

Measuring vessels

-

Air pump

-

Heating block

-

Conductivity meter

-

Egg PC sample (neat or extracted from a solvent)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Weigh approximately 3 g of the Egg PC sample directly into a clean, dry reaction vessel. If the sample is in a solvent, the solvent must be completely evaporated prior to the test.

-

-

Instrument Setup:

-

Fill a measuring vessel with 60 mL of deionized water and place it in the Rancimat.

-

Set the desired temperature of the heating block (typically between 100-120°C for lipids).

-

Set the airflow rate according to the instrument's specifications.

-

-

Measurement:

-

Place the reaction vessel containing the sample into the heating block.

-

Connect the air inlet tube to the reaction vessel, ensuring it is submerged in the sample.

-

Connect the outlet of the reaction vessel to the measuring vessel.

-

Start the measurement. The instrument will pass a continuous stream of air through the sample at the set temperature.

-

-

Data Analysis:

-

Volatile oxidation products formed during the degradation of Egg PC are carried by the air stream into the deionized water in the measuring vessel, causing an increase in its conductivity.

-

The instrument continuously records the conductivity. The induction time is the time elapsed until a rapid increase in conductivity is detected, which corresponds to the end of the induction period and the onset of rapid oxidation. A longer induction time indicates greater oxidative stability.

-

Rancimat oxidative stability testing workflow.

Conclusion

The solubility and stability of Egg PC in organic solvents are governed by a complex interplay of intermolecular forces and susceptibility to chemical degradation. A thorough understanding and quantitative characterization of these properties are paramount for the successful application of Egg PC in pharmaceutical formulations and other advanced material sciences. The data and protocols presented in this guide serve as a valuable resource for researchers and developers working with this important biomaterial. Careful selection of solvents, appropriate storage conditions, and rigorous stability testing are essential to ensure the quality, efficacy, and safety of final products containing Egg PC.

References

- 1. news-medical.net [news-medical.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. US4714571A - Process for purification of phospholipids - Google Patents [patents.google.com]

- 6. Solvent fractionation | Cyberlipid [cyberlipid.gerli.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Gravimetric determination of phospholipid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]

- 11. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. btsa.com [btsa.com]

- 14. metrohm.com [metrohm.com]

Egg Phosphatidylcholine as a Model for Biological Membranes: A Technical Guide

Introduction

Egg phosphatidylcholine (Egg PC) is a naturally derived phospholipid mixture that has become a cornerstone in membrane biophysics and drug delivery research. Extracted from egg yolk, its composition closely mimics that of eukaryotic cell membranes, making it an excellent model for studying a wide range of biological processes.[1][2][3] The amphiphilic nature of Egg PC, possessing a hydrophilic head and two hydrophobic tails, enables its self-assembly into bilayer structures like liposomes and supported lipid bilayers, which are invaluable tools for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth technical overview of Egg PC's properties, experimental protocols for creating model membranes, and its applications.

Physicochemical Properties of Egg Phosphatidylcholine

Egg PC is not a single molecular species but a mixture of phosphatidylcholines with varying fatty acid chains. This heterogeneity in acyl chain length and saturation is a key feature that contributes to its fluid, liquid-crystalline state at physiological temperatures, closely resembling the dynamic nature of cellular membranes.[4][5] The predominant fatty acids include palmitic (16:0), stearic (18:0), oleic (18:1), and linoleic (18:2) acids.[1][2]

Table 1: Quantitative Physicochemical Properties of Egg PC

| Property | Value | Source(s) |

| Average Molecular Weight | ~768 g/mol | [1] |

| Fatty Acid Composition | ~33% Palmitic (16:0), ~13% Stearic (18:0), ~31% Oleic (18:1), ~15% Linoleic (18:2) | [1] |

| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | -15°C to -7°C | [1][5] |

| Bilayer Thickness (dL) | 41.7 ± 0.3 Å | [6] |

| Hydrocarbon Region Thickness (dHC) | 28.4 ± 0.6 Å | [6] |

| Area per Lipid Molecule (AL) | 64.0 - 64.6 Å2 | [6] |

Experimental Protocols for Model Membrane Preparation

Two of the most common model membrane systems prepared from Egg PC are liposomes (vesicles) and supported lipid bilayers (SLBs).

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a robust and widely used method to produce unilamellar vesicles of a controlled size.[7] The process involves two main stages: the formation of a lipid film and its subsequent hydration, followed by a size-reduction step.[4][8][9]

Detailed Methodology:

-

Lipid Film Formation:

-

Dissolve Egg PC and any other lipid components (e.g., cholesterol, fluorescent probes) in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.[8][9] The goal is to achieve a clear, homogeneous lipid solution.[8]

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This process deposits a thin, uniform lipid film on the inner surface of the flask.[4][9]

-

To ensure complete removal of residual solvent, place the flask under a high vacuum for several hours or overnight.[8]

-

-

Hydration:

-

Introduce an aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) to the flask containing the dry lipid film.[4][8] The temperature of the hydration medium should be above the phase transition temperature (Tm) of the lipids.[8][9]

-

Agitate the flask vigorously (e.g., by vortexing or shaking) to disperse the lipid film. This process causes the lipid sheets to swell and fold upon themselves, forming multilamellar vesicles (MLVs) of heterogeneous sizes.[4]

-

-

Size Reduction by Extrusion:

-

To obtain a population of vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[10] This involves repeatedly forcing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[10]

-

For better efficiency and to prevent membrane clogging, it is often recommended to perform several freeze-thaw cycles on the MLV suspension before extrusion.[11] This helps to break down large multilamellar structures.[11]

-

The extrusion process should be carried out at a temperature above the lipid's Tm. Passing the suspension through the filter 10-20 times typically yields large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[10]

-

Caption: Workflow for preparing unilamellar vesicles.

Supported Lipid Bilayer (SLB) Formation on Mica

SLBs are planar lipid bilayers formed on a solid support, such as mica or glass.[12] They are particularly useful for surface-sensitive analytical techniques like Atomic Force Microscopy (AFM) and Total Internal Reflection Fluorescence Microscopy (TIRFM).[12][13] The vesicle fusion method is a common and straightforward approach to forming high-quality SLBs.[13]

Detailed Methodology:

-

Substrate Preparation:

-

Vesicle Preparation:

-

Vesicle Fusion:

-

Pipette the vesicle suspension onto the freshly cleaved mica surface.[12][14]

-

Incubate the sample at a temperature above the Tm of the lipid (e.g., 60°C) for a period of time (e.g., 1 hour) to facilitate vesicle rupture and fusion on the hydrophilic mica surface.[14] It's important to prevent the sample from drying out during this step.[14]

-

The presence of divalent cations like Ca2+ in the buffer can promote vesicle fusion.

-

-

Rinsing and Final Preparation:

Caption: Workflow for Supported Lipid Bilayer (SLB) formation.

Applications in Research and Drug Development

Drug Delivery Systems

Egg PC liposomes are extensively used as carriers for therapeutic agents.[15] Their bilayer structure can encapsulate both hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid membrane.[4] This encapsulation can improve drug solubility, enhance bioavailability, and reduce systemic toxicity.[15]

Table 2: Examples of Drug Encapsulation in Egg PC-based Liposomes

| Drug | Drug Type | Molar Ratio (Drug:Lipid) | Encapsulation Efficiency (%) | Source(s) |

| Curcumin | Hydrophobic | 1:14 | ~85% | [15] |

| Ropivacaine | Amphiphilic | Varies | ~70% (with ionic gradient) | [16][17] |

Membrane Protein Studies

Reconstituting purified membrane proteins into Egg PC liposomes or nanodiscs provides a controlled lipid environment to study their structure and function, free from the complexity of the native cell membrane.[18][19] This approach is crucial for investigating ion channels, transporters, and receptors.[19][20] The process generally involves solubilizing both the protein and the lipid in a detergent, followed by the slow removal of the detergent, which allows the protein to integrate into the self-assembling lipid bilayer.[19][21]

Caption: General principle of membrane protein reconstitution.

Conclusion

Egg phosphatidylcholine remains a vital and versatile tool in membrane science. Its ability to form stable, biologically relevant model membranes such as liposomes and supported lipid bilayers allows for detailed investigation into fundamental membrane properties, complex protein functions, and the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a foundation for researchers to harness the power of Egg PC in their scientific endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Egg Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]

- 3. Cell membrane - Wikipedia [en.wikipedia.org]

- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Material Properties of Matrix Lipids Determine Conformation and Intermolecular Reactivity of a Diacetylenic Phosphatidylcholine in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 10. liposomes.ca [liposomes.ca]

- 11. Video: Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles [app.jove.com]

- 12. Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and characterization of lyophilised egg PC liposomes incorporating curcumin and evaluation of its activity against colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of egg PC/cholesterol/α-tocopherol liposomes with ionic gradients to deliver ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Natural Sources and Extraction Methods of Egg Lecithin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egg lecithin, a complex mixture of phospholipids, has been a substance of scientific and commercial interest since its initial isolation from egg yolk in 1846 by the French chemist Theodore Gobley.[1][2] Its unique amphipathic nature, comprising both hydrophilic and hydrophobic moieties, makes it an exceptional emulsifier and a critical component in various biological and pharmaceutical applications.[3][4] In the pharmaceutical industry, highly purified egg lecithin is utilized in the formulation of liposomes for targeted drug delivery and as an emulsifier in parenteral nutrition.[1][5] This guide provides a comprehensive overview of the natural sources of egg lecithin, its chemical composition, and the primary methods employed for its extraction and purification, with a focus on the technical details relevant to research and development.

Natural Sources and Composition of Egg Lecithin

The primary and most abundant natural source of egg lecithin is the yolk of avian eggs.[3][6][7] Egg yolk is a complex emulsion containing lipids, proteins, vitamins, and minerals. Phospholipids constitute a significant portion of the total lipids in egg yolk, typically around 10% of the wet weight.[8] The term "lecithin" itself is derived from the Greek word "lekithos," meaning egg yolk.[1][2]

The composition of egg yolk lecithin is distinct from plant-based lecithins, such as that from soy, and is characterized by a higher proportion of phosphatidylcholine (PC).[3][8] The major phospholipid components of egg lecithin are phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[3][8] Other components include sphingomyelin (SM) and lysophosphatidylcholine (LPC).[8]

Table 1: Phospholipid Composition of Egg Yolk Lecithin

| Phospholipid Component | Abbreviation | Percentage of Total Phospholipids (%) |

| Phosphatidylcholine | PC | ~73.0 - 80.5% |

| Phosphatidylethanolamine | PE | ~11.7% |

| Sphingomyelin | SM | Present |

| Lysophosphatidylcholine | LPC | Present |

The fatty acid profile of egg lecithin is also a critical aspect, influencing its physical properties and biological activity. It contains a balance of saturated and unsaturated fatty acids.

Table 2: Fatty Acid Composition of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) in Egg Yolk Lecithin

| Fatty Acid | PC (%) | PE (%) |

| Palmitic acid | 34.0 | 18.5 |

| Stearic acid | 11.0 | 23.9 |

| Oleic acid | 32.0 | 21.4 |

| Linoleic acid | 18.0 | 13.7 |

| Arachidonic acid | 3.3 | 13.8 |

| Docosahexaenoic acid (DHA) | - | 3.0 |

| Palmitoleic acid | 1.7 | - |

Source:[8]

Extraction and Purification Methodologies

The extraction of lecithin from egg yolk involves separating the phospholipids from other components like neutral lipids (triglycerides), cholesterol, and proteins. Several methods have been developed, ranging from classical solvent-based techniques to more advanced, environmentally friendly approaches.

Solvent Extraction

Solvent extraction is the most traditional and widely used method for obtaining egg lecithin.[3] This technique leverages the differential solubility of phospholipids and other yolk components in various organic solvents.

Experimental Protocol: Two-Step Solvent Extraction

-

Dehydration and Initial Extraction:

-

Fresh egg yolks are homogenized.

-

Ethanol is added to the homogenized yolk (e.g., in a 5:1 solvent-to-yolk ratio by wet weight).[8] This step serves to dehydrate the yolk and partially extract the phospholipids.

-

The mixture is stirred until the yolk is completely dispersed.

-

The mixture is then centrifuged to separate the ethanol supernatant (containing lecithin) from the precipitated proteins.[8]

-

-

Deoiling and Purification:

-

The ethanol is removed from the supernatant, typically using a rotary evaporator.

-

The resulting crude lecithin extract is high in neutral lipids. To remove these, acetone is added to the extract.[9][10] Phospholipids are insoluble in cold acetone and will precipitate, while the neutral lipids remain in the solution.

-

The mixture is cooled (e.g., to 4°C for 2 hours) to ensure complete precipitation of the lecithin.[10]

-

The acetone is decanted, and the precipitated lecithin is collected.[10] This step may be repeated to increase purity.

-

The final product is dried under a vacuum or nitrogen stream to remove residual solvents.[10]

-

Table 3: Performance of Solvent Extraction Methods

| Method | Key Solvents | Reported Yield/Purity | Notes |

| Single Solvent (Ethanol) | Ethanol | Extraction rate of 93.38% from fresh yolk.[3] | Simple but may result in lower purity due to co-extraction of other lipids.[3] |

| Mixed Solvent (Ethanol/Acetone) | Ethanol, Acetone | Purity can reach up to 95%.[11] | Acetone is used for deoiling (precipitating phospholipids).[3] |

| Mixed Solvent (Chloroform/Methanol) | Chloroform, Methanol | Effective for laboratory-scale extraction. | Often used in analytical procedures (e.g., Folch method).[8] |

Workflow for Solvent Extraction of Egg Lecithin

References

- 1. Egg lecithin - Wikipedia [en.wikipedia.org]

- 2. Lecithins – Asia Pacific Region | Cargill [cargill.com]

- 3. Perspectives on lecithin from egg yolk: Extraction, physicochemical properties, modification, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. About Egg Yolk ingredients(Egg Yolk Lecithin) | Fine Chemicals | kewpie [kewpie.com]

- 5. researchgate.net [researchgate.net]

- 6. Lecithin - Wikipedia [en.wikipedia.org]

- 7. LECITHIN - Ataman Kimya [atamanchemicals.com]

- 8. DSpace [dr.lib.iastate.edu]

- 9. ajpamc.com [ajpamc.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Egg Phosphatidylcholine Bilayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of lipid bilayers composed of egg-derived phosphatidylcholine (Egg PC). Egg PC is a widely utilized zwitterionic phospholipid in the formulation of liposomes for drug delivery and as a model system for studying biological membranes. Its prevalence is due to its biocompatibility, and physical characteristics that mimic natural cell membranes. This document collates quantitative data on its structural, mechanical, and thermodynamic properties, and details the experimental protocols used for their determination.

Structural Properties of Egg PC Bilayers

The structural organization of Egg PC bilayers dictates their function as a semi-permeable barrier. Key parameters include the bilayer thickness, which defines the barrier depth, and the area per lipid molecule, which reflects the packing density of the phospholipids. These properties are highly dependent on temperature and hydration.

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are primary techniques for elucidating these structural details.[1][2] By analyzing the scattering patterns of X-rays or neutrons from a sample of oriented or vesicular bilayers, researchers can derive electron or neutron scattering density profiles, which in turn provide detailed information about the bilayer's dimensions.[1][3]

Table 1: Structural Parameters of Egg PC Bilayers

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Bilayer Thickness (dL) | 41.7 ± 0.3 Å | Unilamellar vesicles in D2O | SANS | [4] |

| Bilayer Thickness (dL) | 47.4 - 48.1 Å | Liquid-crystalline (Lα) phase | SAXS | [4] |

| Hydrocarbon Region Thickness (dHC) | 28.4 ± 0.6 Å | Liquid-crystalline (Lα) phase | SAXS | [4] |

| Headgroup-to-Headgroup Distance (dPP) | 37.4 - 38.1 Å | Fully hydrated Lα phase | SAXS | [4] |

| Area per Lipid (AL) | 64.0 - 64.6 Å2 | At the bilayer/water interface | SAXS | [4] |

Mechanical Properties

The mechanical resilience and flexibility of Egg PC bilayers are critical for the stability of liposomal drug carriers and for cellular processes like endocytosis and fusion. The primary parameters describing these properties are the bending rigidity modulus (Kc) and the area expansion modulus (Ka).

The bending modulus quantifies the energy required to curve the membrane, a crucial factor in the formation and stability of small vesicles.[5] The area expansion modulus measures the membrane's resistance to stretching, which is important for its response to osmotic stress.[6] These properties can be measured using techniques such as micropipette aspiration, atomic force microscopy (AFM), and analysis of thermal fluctuations via scattering methods.[5][7][8]

Table 2: Mechanical Properties of Egg PC Bilayers

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Bending Rigidity Modulus (Kc) | ~10-19 J (~24 kBT) | Typical value at 30°C | Various | [5] |

| Young's Modulus (E) | 1.97 MPa | Small unilamellar vesicles on mica | AFM | [9] |

| Area Expansion Modulus (Ka) | Weakly dependent on bilayer thickness | Fluid phase | Theoretical/Various | [6] |

| Lysis Tension | ~3-10 mN/m | Giant vesicles, 21°C | Micropipette Aspiration | [10] |

Thermodynamic Properties and Phase Behavior

The phase behavior of lipid bilayers is governed by temperature. The main phase transition temperature (Tm) is a critical parameter, marking the shift from a tightly packed, ordered gel state (Lβ) to a more disordered, fluid liquid-crystalline state (Lα). For drug delivery, the phase of the bilayer affects drug loading, retention, and release. Egg PC, being a natural mixture of lipids with varying acyl chain lengths and saturation, exhibits a broad, low-temperature phase transition.

Differential Scanning Calorimetry (DSC) is the gold standard for characterizing these thermal transitions.[11][12][13] It measures the heat energy absorbed or released by a sample as its temperature is changed, allowing for the precise determination of transition temperatures and enthalpies.[12][14]

Table 3: Thermodynamic Properties of Egg PC Bilayers

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Main Phase Transition Temperature (Tm) | ~ -10 to -15 °C | Fully hydrated vesicles | DSC | [15][16] |

| Pre-transition ("ripple phase") Temperature | ~10 °C | EPC Liposomes | DSC | [17] |

Permeability

A fundamental role of a lipid bilayer is to act as a selective barrier. The permeability of an Egg PC bilayer to water and other molecules is a key factor in liposome stability and the controlled release of encapsulated drugs. Water permeability is often quantified as an equilibrium permeability coefficient (Pw). Techniques to measure this include monitoring vesicle volume changes in response to osmotic stress, often using light scattering or NMR methods.[18]

Table 4: Permeability of Egg PC Bilayers

| Parameter | Value | Experimental Conditions | Technique | Reference |

| Water Permeability (Pw) | ~8 µm·s-1 | Egg lecithin/cholesterol vesicles, 22°C | 17O NMR | [18] |

| Water Permeability (Pw) | ~30-40 µm·s-1 | Giant vesicles, 21°C | Micropipette Aspiration | [10] |

| Activation Energy for Water Permeation | 12 ± 2 kcal/mol | Egg lecithin/cholesterol vesicles | 17O NMR | [18] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate characterization of lipid bilayers. Below are protocols for key experimental techniques cited in this guide.

Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion

The extrusion method is a common and effective technique for producing unilamellar vesicles with a controlled size distribution.[19][20]

Methodology:

-

Lipid Film Preparation: Dissolve Egg PC lipid in an organic solvent such as chloroform in a round-bottom flask.[15] Remove the solvent using a rotary evaporator to form a thin, dry lipid film on the flask's interior. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[15][20]

-

Hydration: Add an aqueous buffer to the dried lipid film.[21] Agitate the mixture by vortexing to suspend the lipid, forming multilamellar vesicles (MLVs).[20] The hydration should be performed above the lipid's Tm.[21]

-

Freeze-Thaw Cycles (Optional): To enhance the efficiency of solute encapsulation and create more unilamellar structures, subject the MLV suspension to 3-5 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.[21][22]

-

Extrusion:

-

Assemble a mini-extruder apparatus with two stacked polycarbonate membranes of a defined pore size (e.g., 100 nm).[15][20]

-

Load the MLV suspension into one of the gas-tight syringes.

-

Force the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times).[15] This process subjects the MLVs to high shear stress, forcing them to re-form into unilamellar vesicles whose diameter is close to the pore size of the membrane.[19]

-

-

Storage: Store the resulting LUV suspension at 4°C. For lipids with a Tm above 4°C, store at a temperature that maintains the fluid phase.[15]

Caption: Workflow for preparing LUVs by extrusion.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperature (Tm) of lipid bilayers.[12]

Methodology:

-

Sample Preparation: Prepare a concentrated suspension of Egg PC liposomes (e.g., 10 mg/mL) in the desired buffer.

-

Calorimeter Loading: Accurately load a specific volume of the liposome suspension into the sample cell of the calorimeter.[23] Load an identical volume of the plain buffer into the reference cell to ensure that the heat capacity of the solvent is subtracted from the measurement.[23][24]

-

Thermal Scan:

-

Equilibrate the system at a temperature well below the expected transition.

-

Scan the temperature upwards at a controlled rate (e.g., 20 K/h).[23] The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.

-

Perform multiple scans (at least two heating scans) to check for the reversibility and reproducibility of the transition.[24]

-

-

Data Analysis: The output is a thermogram, a plot of excess heat capacity (Cp) versus temperature. The peak of the main endothermic transition corresponds to the Tm. The area under the peak is the enthalpy (ΔH) of the transition.

Caption: Relationship between temperature and bilayer phase.

Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the size, shape, and internal structure of nanoparticles, including liposomes.[25][26][27] It can provide information on bilayer thickness and lamellarity.[25]

Methodology:

-

Sample Preparation: Prepare a monodisperse suspension of Egg PC LUVs at a known concentration. The sample is loaded into a thin-walled quartz capillary tube.

-

Instrument Setup:

-

A collimated beam of X-rays is directed at the sample.

-

The X-rays scatter from the electrons in the sample.

-

A 2D detector, placed at a distance from the sample, records the intensity of the scattered X-rays as a function of the scattering angle.[3]

-

-

Data Acquisition: The scattering pattern is recorded over a range of scattering vectors (q).[1] A background measurement of the buffer in the same capillary is also required for subtraction.

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I) versus the scattering vector (q).

-

The resulting scattering curve contains information about the overall vesicle size (at low q) and the internal structure of the bilayer (at higher q).

-

By fitting the data to appropriate models (e.g., a form factor for a spherical shell), one can extract parameters such as the bilayer thickness and the electron density profile across the membrane.[3]

-

References

- 1. Small Angle X-ray and Neutron Scattering: Powerful Tools for Studying the Structure of Drug-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. x-ray-diffraction-studies-of-lecithin-bilayers - Ask this paper | Bohrium [bohrium.com]

- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. What are the true values of the bending modulus of simple lipid bilayers? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid bilayer mechanics - Wikipedia [en.wikipedia.org]

- 7. Elastic moduli of lipid membranes: Reproducibility of AFM measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation on the Nanomechanics of Liposome Adsorption on Titanium Alloys: Temperature and Loading Effects [mdpi.com]

- 10. Water permeability and mechanical strength of polyunsaturated lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 16. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 17. researchgate.net [researchgate.net]

- 18. Study of water permeability through phospholipid vesicle membranes by 17O NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. liposomes.ca [liposomes.ca]

- 20. tf7.org [tf7.org]

- 21. avantiresearch.com [avantiresearch.com]

- 22. liposomes.ca [liposomes.ca]

- 23. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]

- 24. ucm.es [ucm.es]

- 25. xenocs.com [xenocs.com]

- 26. White Paper: Small-Angle X-ray Scattering (SAXS): Applications in Protein, RNA/DNA, and Nanostructure Analysis [helixbiostructures.com]

- 27. xenocs.com [xenocs.com]

The Pivotal Role of Phosphatidylcholines in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylcholines (PC), the most abundant class of phospholipids in eukaryotic cell membranes, have long been recognized for their fundamental role in maintaining membrane structure and integrity.[1][2] However, a growing body of evidence has firmly established that phosphatidylcholines are not mere structural scaffolds but are central players in a complex web of cellular signaling pathways.[3] This technical guide provides an in-depth exploration of the multifaceted functions of phosphatidylcholines in cellular communication, focusing on their role as a critical source of second messengers that govern a wide array of physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these vital signaling lipids.

Phosphatidylcholine: More Than a Structural Component

Beyond providing the structural framework of cellular membranes, phosphatidylcholine serves as a reservoir for potent second messengers.[4][5] The enzymatic hydrolysis of phosphatidylcholine by various phospholipases unleashes a cascade of signaling molecules, including diacylglycerol (DAG), phosphatidic acid (PA), lysophosphatidylcholine (LPC), and arachidonic acid (AA).[4] These lipid mediators are integral to the regulation of diverse cellular functions, from proliferation and differentiation to apoptosis and inflammation.[1][5]

Major Signaling Pathways Originating from Phosphatidylcholine

The generation of second messengers from phosphatidylcholine is primarily orchestrated by three major classes of enzymes: Phospholipase C (PLC), Phospholipase D (PLD), and Phospholipase A2 (PLA2). Each of these enzymes initiates a distinct signaling cascade with profound cellular consequences.

The Phospholipase C (PLC) Pathway: Generation of Diacylglycerol

Phosphatidylcholine-specific phospholipase C (PC-PLC) catalyzes the hydrolysis of PC to produce diacylglycerol (DAG) and phosphocholine.[6][7] DAG is a well-established second messenger that activates protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate a multitude of downstream targets, thereby regulating processes such as cell growth, differentiation, and apoptosis.[4][8] In certain cellular contexts, agonist stimulation can lead to a rapid increase in DAG derived from PC, highlighting the importance of this pathway in signal transduction.[9]

Signaling Pathway: Phosphatidylcholine Hydrolysis by PLC

Caption: PC-PLC-mediated hydrolysis of phosphatidylcholine to generate DAG and activate PKC.

The Phospholipase D (PLD) Pathway: Production of Phosphatidic Acid

Phospholipase D (PLD) hydrolyzes the terminal phosphodiester bond of phosphatidylcholine to generate phosphatidic acid (PA) and choline.[2][10] PA is a versatile signaling lipid that can be further metabolized to DAG by PA phosphohydrolase (PAP).[10][11] Both PA and its derived DAG can act as second messengers. PA has been implicated in the activation of mTOR, a key regulator of cell growth and proliferation, while the subsequent generation of DAG contributes to sustained PKC activation.[4] Studies have shown that in response to certain stimuli, PLD-mediated PC hydrolysis is a major source of both PA and DAG during the later phases of signaling.[12]

Signaling Pathway: Phosphatidylcholine Hydrolysis by PLD

Caption: PLD-mediated hydrolysis of phosphatidylcholine to generate PA and subsequent conversion to DAG.

The Phospholipase A2 (PLA2) Pathway: Release of Arachidonic Acid and Lysophosphatidylcholine

Phospholipase A2 (PLA2) enzymes cleave the fatty acid at the sn-2 position of phosphatidylcholine, releasing arachidonic acid (AA) and lysophosphatidylcholine (LPC).[1] Both of these products are potent bioactive molecules. AA is the precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are critical mediators of inflammation.[13] LPC can act as a signaling molecule itself by activating G-protein coupled receptors and influencing a variety of cellular processes, including inflammation and immune responses.[1] Furthermore, LPC can modulate intracellular Ca2+ levels and activate PKC, leading to further downstream signaling events, including the enhanced release of arachidonic acid.[14][15][16]

Signaling Pathway: Phosphatidylcholine Hydrolysis by PLA2

Caption: PLA2-mediated hydrolysis of phosphatidylcholine to generate arachidonic acid and lysophosphatidylcholine.

Quantitative Data on Phosphatidylcholine-Derived Second Messengers

The dynamic changes in the levels of PC-derived second messengers upon cellular stimulation are critical for the timely and appropriate cellular response. The following table summarizes quantitative data from selected studies, illustrating the magnitude of these changes.

| Stimulus | Cell Type | Second Messenger | Fold/Percent Increase | Time Point(s) | Reference |

| Angiotensin II | Vascular Smooth Muscle Cells | Diacylglycerol (DG) | Sustained formation | Late signaling phase | [12] |

| Angiotensin II | Vascular Smooth Muscle Cells | Phosphatidic Acid (PtdOH) | Sustained formation | Late signaling phase | [12] |

| Docetaxel (10 nM) | U937 Leukemic Cells | Phosphatidic Acid (PA) | 130-140% | 1 and 10 min | [11] |

| Docetaxel (10 nM) | U937 Leukemic Cells | Diacylglycerol (DAG) | 130% | Follows first PA wave | [11] |

| Phorbol Dibutyrate (PBt2) | Various Cell Types | Diacylglycerol (DG) | Rapid generation | Seconds | [9] |

| Phorbol Dibutyrate (PBt2) | Various Cell Types | Phosphatidate | Rapid generation | Seconds | [9] |

| TNF-alpha | KG1a cells | Diacylglycerol (DAG) | Concomitant production | 4-8 min | [17] |

| TNF-alpha | KG1a cells | Phosphocholine (P-chol) | Concomitant production | 4-8 min | [17] |

Experimental Protocols for Studying Phosphatidylcholine Signaling

The investigation of phosphatidylcholine signaling pathways requires a combination of techniques for lipid extraction, separation, identification, and quantification, as well as assays to measure the activity of the key phospholipases.

General Workflow for Studying PC Signaling

A typical experimental approach to investigate the generation of second messengers from phosphatidylcholine upon cellular stimulation is outlined below.

Experimental Workflow: PC Signaling Analysis

Caption: A generalized workflow for the experimental analysis of phosphatidylcholine signaling.

Detailed Methodologies

4.2.1. Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[18][19]

-

Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform) and store at -20°C or -80°C.

4.2.2. Thin-Layer Chromatography (TLC) for Lipid Separation

TLC is a common technique for separating different lipid classes.[20]

-

Plate Preparation: Use silica gel TLC plates.

-

Sample Application: Spot the lipid extract onto the origin of the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a solvent system appropriate for the lipids of interest. For example, to separate neutral lipids, a hexane:diethyl ether:acetic acid (80:20:2, v/v/v) system can be used. For phospholipids, a chloroform:methanol:water:acetic acid (65:43:3:2.5, v/v/v/v) system is suitable.[20]

-

Visualization: After development, visualize the separated lipid spots using methods such as iodine vapor, primuline spray, or by charring with a sulfuric acid solution.[20]

-

Quantification: Scrape the spots of interest from the plate and quantify the associated radioactivity by scintillation counting if radiolabeling was used.

4.2.3. Phospholipase C (PC-PLC) Activity Assay

This assay measures the activity of PC-PLC by detecting the formation of its products. A modern approach utilizes liquid chromatography-mass spectrometry (LC-MS).[6][21]

-

Substrate Preparation: Prepare a substrate solution containing a known concentration of a specific phosphatidylcholine species (e.g., 1-palmitoyl-2-oleoyl-PC).

-

Enzyme Reaction: Incubate the cell lysate or purified enzyme with the PC substrate in an appropriate buffer.

-

Reaction Termination: Stop the reaction by adding a solvent mixture to extract the lipids.

-

LC-MS Analysis: Analyze the lipid extract by LC-MS to separate and quantify the amount of the specific diacylglycerol product (e.g., 1-palmitoyl-2-oleoyl-DAG) formed.[6]

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

4.2.4. Phospholipase D (PLD) Activity Assay (Transphosphatidylation)

This assay takes advantage of the ability of PLD to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

-

Cell Labeling: Pre-label cells with a radioactive precursor such as [³H]palmitic acid.

-

Stimulation: Stimulate the cells with the agonist of interest in the presence of a primary alcohol (e.g., 1-butanol).

-

Lipid Extraction: Extract the total lipids from the cells.

-

TLC Separation: Separate the lipids by TLC.

-

Quantification: Identify and quantify the amount of radiolabeled phosphatidylethanol or phosphatidylbutanol formed, which is a specific product of PLD activity.

4.2.5. Phospholipase A2 (PLA2) Activity Assay

PLA2 activity can be measured by detecting the release of fatty acids from a labeled phospholipid substrate.[22][23]

-

Substrate Preparation: Prepare liposomes containing a phosphatidylcholine substrate with a fluorescent or radiolabeled fatty acid at the sn-2 position.

-

Enzyme Reaction: Incubate the cell lysate or purified enzyme with the substrate-containing liposomes.

-

Detection: Measure the release of the labeled fatty acid. For fluorescent substrates, this can be monitored in real-time by an increase in fluorescence intensity as the fatty acid is released from the quenching environment of the liposome.[23] For radiolabeled substrates, the released fatty acid can be separated from the phospholipid by TLC and quantified by scintillation counting.

Conclusion

Phosphatidylcholines are indispensable signaling hubs that are intricately involved in the regulation of a vast number of cellular processes. Their hydrolysis by PLC, PLD, and PLA2 provides a rapid and tightly controlled mechanism for the generation of a diverse array of potent second messengers. A thorough understanding of these signaling pathways is paramount for researchers in basic science and is of critical importance for drug development professionals targeting diseases in which these pathways are dysregulated, such as cancer, inflammation, and neurodegenerative disorders. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of the complex and vital role of phosphatidylcholines in cellular signaling.

References

- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a liquid chromatography-mass spectrometry based enzyme activity assay for phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylcholine: Composition, Functions, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 9. Rapid formation of diacylglycerol from phosphatidylcholine: a pathway for generation of a second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The phosphatidylcholine pathway of diacylglycerol formation stimulated by phorbol diesters occurs via phospholipase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylcholine-derived phosphatidic acid and diacylglycerol are involved in the signaling pathways activated by docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylcholine is a major source of phosphatidic acid and diacylglycerol in angiotensin II-stimulated vascular smooth-muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of lysophosphatidylcholine and arachidonic acid on the regulation of intracellular Ca2+ transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lysophosphatidylcholine induces arachidonic acid release and calcium overload in cardiac myoblastic H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysophosphatidylcholine stimulates the release of arachidonic acid in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphatidylcholine-specific phospholipase C and phospholipase D are respectively implicated in mitogen-activated protein kinase and nuclear factor kappaB activation in tumour-necrosis-factor-alpha-treated immature acute-myeloid-leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resource.aminer.org [resource.aminer.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. pubs.acs.org [pubs.acs.org]

Introduction to Egg Phosphatidylcholine and its Phase Behavior

An In-depth Technical Guide to the Thermodynamic Properties of Egg Phosphatidylcholine Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties associated with the phase transitions of egg phosphatidylcholine (PC), a critical component in biomedical research and drug delivery systems. Understanding these properties is fundamental for the rational design of lipid-based formulations and for elucidating the biophysical behavior of cell membranes.

Egg phosphatidylcholine is a naturally occurring phospholipid mixture predominantly composed of various fatty acid chains, with palmitic (16:0), stearic (18:0), oleic (18:1), and linoleic (18:2) acids being the most abundant. This heterogeneity in acyl chain length and saturation results in a broad gel-to-liquid crystalline phase transition that occurs at a relatively low temperature. The main phase transition temperature (Tm) for pure egg PC is in the range of -15°C to -5°C.[1][2] This transition involves the transformation of the lipid bilayer from a tightly packed, ordered gel phase to a more fluid, disordered liquid crystalline phase.

The thermodynamic parameters of this phase transition, including the transition temperature (Tm), enthalpy (ΔH), and entropy (ΔS), are crucial for characterizing the stability and behavior of egg PC-containing systems such as liposomes. These parameters are significantly influenced by factors such as hydration, the presence of other lipids like cholesterol, and the incorporation of drugs or other bioactive molecules.[3][4]

Quantitative Thermodynamic Data

The thermodynamic properties of the gel-to-liquid crystalline phase transition of egg PC are summarized in the table below. These values are typically determined using high-sensitivity Differential Scanning Calorimetry (DSC).

| Thermodynamic Parameter | Value | Units | Notes |

| Main Transition Temperature (Tm) | -15 to -5 | °C | The midpoint of the main phase transition. The broad range is due to the heterogeneous acyl chain composition. |

| Enthalpy of Transition (ΔH) | 23.9 | kJ/mol | Represents the heat absorbed during the phase transition. |

| Entropy of Transition (ΔS) | 89.1 | J/(mol·K) | Reflects the increase in disorder as the lipid transitions from the gel to the liquid crystalline phase. |

Note: The exact values can vary depending on the specific composition of the egg PC sample, its hydration level, and the experimental conditions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for studying the thermodynamic properties of lipid phase transitions.[5][6] It measures the heat flow associated with thermal transitions in a material as a function of temperature.

Liposome Preparation for DSC Analysis

A common method for preparing multilamellar vesicles (MLVs) of egg PC for DSC analysis is the thin-film hydration technique.[7][8]

-

Lipid Film Formation: Dissolve a known quantity of egg PC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The hydration temperature should be above the Tm of the lipid to ensure the formation of a homogeneous liposome suspension.

-

Vesicle Formation: Gently agitate the flask to disperse the lipid film, resulting in the formation of MLVs. For unilamellar vesicles, further processing steps like sonication or extrusion may be required.[7]

DSC Measurement

-

Sample and Reference Preparation: Accurately weigh the liposome suspension into a DSC sample pan. Use the same buffer as a reference in another pan.

-

Instrument Setup: Place the sample and reference pans in the DSC instrument.

-

Thermal Scan: Equilibrate the sample at a temperature well below the expected Tm. Then, scan the temperature at a controlled rate (e.g., 1-2°C/min) through the phase transition region.[9][10]

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition. From this peak, the Tm (peak maximum), and ΔH (integrated peak area) can be determined. The entropy change (ΔS) is calculated using the equation: ΔS = ΔH / Tm (in Kelvin).[3]

Visualization of Experimental Workflow and Conceptual Relationships

Experimental Workflow for DSC Analysis of Egg PC Liposomes

Caption: Workflow for liposome preparation and DSC analysis.

Influence of Membrane Properties on Cellular Signaling

Changes in membrane fluidity and the formation of lipid domains, which are governed by the thermodynamic properties of membrane components like egg PC, can influence cellular signaling events, such as those occurring during egg activation upon fertilization.[4][11]

Caption: Membrane properties influencing cellular signaling.

Conclusion

The thermodynamic properties of egg PC phase transitions are fundamental to its application in research and drug development. The data and protocols presented in this guide offer a solid foundation for scientists working with lipid-based systems. A thorough understanding of these principles is essential for the successful design and characterization of liposomal drug delivery vehicles and for advancing our knowledge of biological membrane function.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 2. Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucm.es [ucm.es]

- 4. Lipid Signaling During Gamete Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell membrane - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling through protein kinases during egg activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal transduction pathways leading to Ca2+ release in a vertebrate model system: lessons from Xenopus eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Egg Phosphatidylcholine and Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental interaction between egg phosphatidylcholine (egg PC) and cholesterol, two critical components of cell membranes and widely utilized molecules in drug delivery systems. Understanding the nuances of their association is paramount for advancements in membrane biophysics, cell biology, and pharmaceutical formulation. This document provides a comprehensive overview of their interaction, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and procedural logic.

Quantitative Analysis of Egg PC-Cholesterol Interaction

The interaction between egg PC and cholesterol is a complex interplay of forces that dictates membrane structure and function. This non-covalent association is characterized by changes in the physical properties of the lipid bilayer. The following tables summarize key quantitative data derived from various experimental techniques, offering a comparative look at the stoichiometry, thermodynamics, and physical consequences of this interaction.

| Parameter | Value | Experimental Technique | Notes |

| Stoichiometry of Interaction | |||

| Sterol:Phospholipid Complex | 1:1 | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy in Triolein | Suggests the formation of a 1:1 complex in a non-aqueous environment.[1] |

| Thermodynamic Parameters | |||

| Enthalpy of Interaction (ΔH) with Cholesterol | -7 kJ/mol (for POPC/SM 1:1 mixture) to -13 kJ/mol (extrapolated for pure SM) | Isothermal Titration Calorimetry (ITC) | While not directly for egg PC, these values for a similar unsaturated PC (POPC) in the presence of sphingomyelin indicate an exothermic interaction, suggesting it is enthalpically favorable.[2] |

| Effects on Membrane Physical Properties | |||

| Condensation of Molecular Area (Egg PC Monolayer) | Deviation from ideal behavior of about 3–7 Ų/molecule with 10 mol% total sterol | Langmuir Monolayers | Indicates a condensing effect of cholesterol on egg PC monolayers.[3] |

| Maximum Solubility of Cholesteryl Oleate in Egg PC Vesicles | ~2 mol % (1.6 weight %) | ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Demonstrates the limited capacity of egg PC bilayers to accommodate cholesterol esters.[4] |

| Change in Bilayer Thickness (SOPC with Cholesterol) | Increase from 3.81 nm to 4.11 nm | Molecular Dynamics Simulations | Cholesterol significantly thickens the bilayer of a similar unsaturated phosphatidylcholine.[5] |

| Asymmetric Distribution of Cholesterol in Egg Lecithin Bilayers | Homogeneous up to 30 mol%, then favors the inner layer | Proton Magnetic Resonance Spectroscopy | At high concentrations, cholesterol shows preferential distribution within the bilayer leaflets.[6][7] |

Experimental Protocols for Studying Egg PC-Cholesterol Interactions

The investigation of the interaction between egg PC and cholesterol relies on a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments cited in the literature.

Preparation of Egg PC/Cholesterol Liposomes

Liposomes are a fundamental tool for studying lipid-lipid and lipid-drug interactions in a model membrane system.

Materials:

-

Egg Phosphatidylcholine (Egg PC)

-

Cholesterol

-

Organic Solvent (e.g., Chloroform, Chloroform:Methanol mixture)

-

Aqueous Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

Protocol (Thin-Film Hydration Method):

-

Lipid Film Formation:

-

Dissolve the desired molar ratio of egg PC and cholesterol in an organic solvent in a round-bottom flask.[8]

-

Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[8]

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer to the flask.

-

Agitate the mixture by vortexing or gentle shaking above the lipid phase transition temperature to form multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Optional):

-

To obtain vesicles of a more uniform size, such as large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs), the MLV suspension can be subjected to:

-

Langmuir Monolayer Technique

This technique provides insights into the packing and miscibility of lipids at an air-water interface, mimicking a single leaflet of a cell membrane.

Materials:

-

Egg PC and Cholesterol spreading solution in a volatile solvent (e.g., chloroform).

-

Langmuir-Blodgett trough equipped with a movable barrier and a surface pressure sensor.

-

Aqueous subphase (e.g., Tris buffer, pH 7.4).[3]

Protocol:

-

Trough Preparation: Fill the Langmuir trough with the aqueous subphase and clean the surface by aspiration.

-

Monolayer Formation: Carefully deposit a known amount of the lipid spreading solution onto the subphase surface using a microsyringe.[3] Allow the solvent to evaporate completely (typically 10-15 minutes).

-

Isotherm Measurement:

-

Compress the monolayer at a constant rate using the movable barrier.

-

Simultaneously record the surface pressure as a function of the mean molecular area.

-

The resulting pressure-area isotherm reveals information about the phase behavior and compressibility of the monolayer. Deviations from ideal mixing behavior can be calculated to assess the condensation effect of cholesterol.[3]

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with phase transitions in lipid bilayers, providing information on how cholesterol affects the gel-to-liquid crystalline phase transition of egg PC.

Materials:

-

Hydrated liposome suspension of egg PC and cholesterol.

-

Differential Scanning Calorimeter.

Protocol:

-

Sample Preparation: Encapsulate a precise amount of the liposome suspension in a DSC sample pan. Use the same buffer as a reference.

-

Thermal Analysis:

-

Scan the sample and reference pans over a defined temperature range at a constant heating and cooling rate.

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

An endothermic peak is observed at the main phase transition temperature (Tm) of the lipid.

-

The presence of cholesterol typically broadens this peak and can eliminate it at higher concentrations, indicating a fluidizing effect in the gel phase and an ordering effect in the liquid crystalline phase.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure, dynamics, and interactions of molecules. Both ¹H and ¹³C NMR are powerful tools for studying egg PC-cholesterol interactions.

Materials:

-

Egg PC/cholesterol vesicle suspension in a suitable buffer (often containing D₂O for ¹H NMR).

-

High-field NMR spectrometer.

Protocol (¹³C NMR Example):

-

Sample Preparation: Prepare single-bilayer vesicles of egg PC with varying cholesterol ratios.[12]

-

Data Acquisition:

-

Acquire proton-decoupled ¹³C NMR spectra at a specific temperature.

-

The chemical shifts and line widths of the carbon resonances from different parts of the phospholipid and cholesterol molecules are analyzed.

-

-

Analysis:

-

Broadening of specific resonances in the phospholipid fatty acyl chains and glycerol backbone with increasing cholesterol content indicates a restriction of molecular motion.[12]

-

Changes in the chemical shifts can provide information about the local chemical environment and potential hydrogen bonding interactions.

-

Visualizing Molecular Interactions and Experimental Logic

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key interactions and workflows.

Caption: Molecular interactions between Egg PC and Cholesterol in a bilayer.

Caption: Workflow for preparing and analyzing Egg PC/Cholesterol vesicles.

Conclusion

The interaction between egg phosphatidylcholine and cholesterol is a cornerstone of membrane biophysics and liposomal drug delivery. Cholesterol's ability to modulate the fluidity, thickness, and packing of egg PC bilayers is a direct consequence of specific, albeit weak, molecular interactions. The quantitative data and experimental protocols provided herein offer a robust framework for researchers to further explore and harness these interactions. The continued investigation into the subtleties of this partnership will undoubtedly fuel innovations in our understanding of biological membranes and the development of next-generation therapeutic carriers.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic Comparison of the Interactions of Cholesterol with Unsaturated Phospholipid and Sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparison of the Packing Behavior of Egg Phosphatidylcholine with Cholesterol and Biogenically Related Sterols in Langmuir Monolayer Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubilization and localization of cholesteryl oleate in egg phosphatidylcholine vesicles. A carbon 13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential interaction of cholesterol with phosphatidylcholine on the inner and outer surfaces of lipid bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Interaction of Cholesterol with Phosphatidylcholine on the Inner and Outer Surfaces of Lipid Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains | MDPI [mdpi.com]

- 10. A study of the phase transition behaviours of cholesterol and saturated egg lecithin, and their interaction by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbon-13 nuclear magnetic resonance studies of cholesterol-egg yolk phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Egg Phosphatidylcholine Liposomes

Audience: Researchers, scientists, and drug development professionals.

Introduction